Gas-Phase Thermodynamic Stability: Ortho-Substituted Methyl o-Toluate is Significantly More Stable than its Meta and Para Isomers
Direct comparative bomb calorimetry and calorimetric evaporation measurements demonstrate that methyl o-toluate possesses a markedly less negative standard molar enthalpy of formation in the gas phase compared to its meta and para isomers, indicating a higher intrinsic thermodynamic stability [1]. This divergence is a direct consequence of the steric and electronic influence of the ortho-methyl group.
| Evidence Dimension | Standard Molar Enthalpy of Formation in Gas Phase (ΔfH°(g)) |
|---|---|
| Target Compound Data | Methyl o-toluate: −301.5 ± 1.9 kJ·mol⁻¹ |
| Comparator Or Baseline | Methyl benzoate: −277.7 ± 1.3 kJ·mol⁻¹; Methyl m-toluate: −309.6 ± 1.6 kJ·mol⁻¹; Methyl p-toluate: −308.7 ± 1.6 kJ·mol⁻¹ |
| Quantified Difference | Methyl o-toluate is less negative (more stable) than methyl m-toluate by +8.1 kJ·mol⁻¹ and than methyl p-toluate by +7.2 kJ·mol⁻¹. |
| Conditions | Determined by bomb calorimetry (combustion) and calorimetric evaporation measurements; calculated for the gas phase state. |
Why This Matters
This fundamental thermodynamic datum is essential for the accurate design and safety assessment of chemical processes, particularly those involving high temperatures or combustion, and for the development of thermochemical computational models for the methylbenzoate class.
- [1] Kozyro, A. A., Kabo, G. Y., & Paulechka, Y. U. (1998). Standard Enthalpies of Formation of Some Methyl Esters of Benzene Carboxylic Acids. Journal of Chemical and Engineering Data, 43(3), 293-298. View Source
